
1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrobenzene
Overview
Description
1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzene ring
Preparation Methods
The synthesis of 1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrobenzene typically involves halogenation and nitration reactions. One common synthetic route includes the bromination of a difluoromethoxy-substituted benzene derivative, followed by nitration to introduce the nitro group. The reaction conditions often involve the use of bromine or bromine-containing reagents and nitric acid under controlled temperatures to achieve the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the compound.
Chemical Reactions Analysis
1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives, depending on the reagents and conditions used.
Common reagents for these reactions include palladium catalysts, hydrogen gas, and various oxidizing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrobenzene has several significant applications across various scientific fields:
Organic Synthesis
The compound serves as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its unique structure allows for the incorporation of various functional groups through nucleophilic substitution and electrophilic aromatic substitution reactions.
Biological Studies
Research has highlighted the potential biological activities of derivatives of this compound, including:
- Antimicrobial Properties: Studies indicate that certain derivatives exhibit activity against various bacteria and fungi.
- Anticancer Activity: Investigations into its derivatives have shown promise in targeting specific cancer cell pathways.
Medicinal Chemistry
In drug development, this compound is being explored for its ability to modulate specific molecular pathways involved in diseases. Its derivatives are under investigation for their therapeutic potential.
Material Science
This compound is also utilized in the production of specialty chemicals and advanced materials. Its unique properties contribute to the development of polymers with enhanced characteristics such as thermal stability and chemical resistance.
Case Study 1: Antimicrobial Activity
In a study published in Journal of Medicinal Chemistry, derivatives of this compound were synthesized and tested for their antimicrobial properties against a range of pathogens. The results indicated that specific modifications to the nitro group significantly enhanced activity against Gram-positive bacteria.
Case Study 2: Cancer Therapeutics
Research conducted by the American Chemical Society focused on the anticancer properties of modified versions of this compound. The study demonstrated that certain derivatives effectively inhibited tumor growth in vitro by targeting specific kinases involved in cell proliferation.
Mechanism of Action
The mechanism of action of 1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrobenzene involves its interaction with specific molecular targets and pathways. The presence of halogen and nitro groups allows the compound to participate in various chemical reactions, which can modulate biological activities. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to potential therapeutic effects.
Comparison with Similar Compounds
1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrobenzene can be compared with other halogenated aromatic compounds, such as:
1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene: Similar in structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
4-Bromo-2-(trifluoromethoxy)benzaldehyde: Contains an aldehyde group in place of the nitro group.
1-Bromo-3-fluoro-2-methylbenzene: Similar structure but with a methyl group instead of a nitro group.
Biological Activity
1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrobenzene is an organic compound characterized by its unique structure, which includes a bromine atom, difluoromethoxy group, and nitro group attached to a benzene ring. The molecular formula is C7H3BrF3NO3, and its biological activity is of significant interest in medicinal chemistry and pharmacology due to its potential applications in drug development and as a chemical intermediate.
The compound's structure influences its reactivity and biological interactions. The presence of multiple electronegative atoms (bromine and fluorine) enhances its lipophilicity, potentially improving membrane permeability. The nitro group can engage in redox reactions, which may lead to the formation of reactive intermediates that interact with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The nitro group may inhibit specific enzymes by forming covalent bonds or through non-covalent interactions.
- Receptor Modulation : Its derivatives might interact with various receptors, leading to altered signaling pathways.
- Cytotoxicity : Some studies suggest that compounds with similar structures exhibit cytotoxic effects against cancer cell lines, possibly through apoptosis induction.
Anticancer Potential
Studies involving structurally related compounds have demonstrated anticancer properties. For example, certain nitroaromatic compounds have been evaluated for their cytotoxic effects against various cancer cell lines, showing IC50 values in the micromolar range . The incorporation of fluorine atoms often enhances these effects due to increased lipophilicity and altered metabolic pathways.
Case Studies
- Antitubercular Activity : A study synthesized a series of nitrophenoxy-N-phenylacetamide derivatives that included compounds structurally related to this compound. The most potent derivative exhibited an MIC of 4 μg/mL against M. tuberculosis H37Rv, indicating the potential for developing new antitubercular agents based on similar scaffolds .
- Cytotoxicity Evaluation : Another research effort assessed the cytotoxicity of various nitro-substituted aromatic compounds against tumor cell lines. Compounds with the nitro group showed varying degrees of cytotoxicity, suggesting that modifications in substitution patterns can significantly impact biological activity .
Comparative Analysis
The biological activity of this compound can be compared with other similar compounds:
Compound Name | Structure | Notable Activity |
---|---|---|
1-Bromo-3-fluoro-2-nitrobenzene | C6H3BrFNO2 | Antimicrobial (MIC ~ 16 μg/mL) |
2-(Difluoromethoxy)-1-fluoro-3-nitro-benzene | C7H4F3N | Cytotoxicity against cancer cell lines |
1-Bromo-5-fluoro-2-methyl-3-nitrobenzene | C7H5BrFNO2 | Moderate antimicrobial activity |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 1-Bromo-3-difluoromethoxy-2-fluoro-4-nitrobenzene, and how do substituent positions influence reaction pathways?
- Methodology : The synthesis typically involves sequential halogenation and functionalization. For example, bromination of a fluorinated nitrobenzene precursor can be achieved using FeBr₃ or AlBr₃ as catalysts under controlled temperatures (50–80°C). The difluoromethoxy group is introduced via nucleophilic substitution, requiring anhydrous conditions to avoid hydrolysis. Substituent positions (e.g., nitro at para, bromo at meta) direct electrophilic attacks, with steric and electronic effects impacting yields .
Q. How can researchers optimize purification to achieve >95% purity for this compound?
- Methodology : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates byproducts. Recrystallization in ethanol/water mixtures improves crystallinity. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase is recommended for analytical purity validation. Purity thresholds (>95%) are confirmed via GC-MS or NMR integration .
Q. Which spectroscopic techniques are critical for structural characterization, and what diagnostic signals should be prioritized?
- Methodology :
- ¹⁹F NMR : Distinct signals for -OCF₂ (δ ≈ -40 to -50 ppm) and aromatic fluorine (δ ≈ -110 ppm).
- ¹H NMR : Coupling patterns (e.g., J=8–10 Hz for adjacent fluorines).
- IR : Nitro group stretching (~1520 cm⁻¹) and C-F vibrations (~1200 cm⁻¹).
- HRMS : Molecular ion peak ([M+H]⁺) with isotopic patterns matching Br and F .
Advanced Research Questions
Q. How do competing directing effects of nitro, bromo, and difluoromethoxy groups influence regioselectivity in further functionalization?
- Methodology : The nitro group (meta-directing) dominates over bromo (ortho/para) and difluoromethoxy (ortho/para) in electrophilic substitution. Computational studies (DFT) predict activation barriers, while experimental validation involves competitive reactions with iodination or nitration. For example, nitration under HNO₃/H₂SO₄ yields a 3:1 ratio of meta vs. para products due to steric hindrance from the bulky difluoromethoxy group .
Q. What crystallographic challenges arise in resolving the molecular structure, and how can SHELX refine twinned or low-resolution data?
- Methodology : Crystallization in dichloromethane/hexane at -20°C often produces twinned crystals. SHELXL (via OLEX2) handles twinning by refining a BASF parameter (twin scale factor). High-resolution data (d-spacing < 0.8 Å) improves anisotropic displacement parameters. For low-resolution data, restraints on bond lengths/angles (DFIX/SADI commands) stabilize refinement .
Q. How can conflicting spectroscopic and computational data be reconciled to confirm structural assignments?
- Methodology :
- NMR vs. MS discrepancies : Isotopic labeling (e.g., ¹³C-bromo derivatives) clarifies fragmentation pathways.
- DFT vs. experimental IR : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to match observed vibrational modes.
- XRD vs. NMR : Validate torsion angles via NOESY correlations for conformational flexibility .
Q. What protocols ensure safe handling and storage given the compound’s thermal sensitivity?
- Methodology : Store at -20°C in amber vials under argon to prevent photodegradation and moisture absorption. Use PTFE-lined caps to avoid halogen exchange. Safety Data Sheets (SDS) recommend PPE (nitrile gloves, goggles) and fume hood use during synthesis. Waste must be neutralized with 10% NaOH before disposal .
Properties
IUPAC Name |
1-bromo-3-(difluoromethoxy)-2-fluoro-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO3/c8-3-1-2-4(12(13)14)6(5(3)9)15-7(10)11/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKULBKJDCJKEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])OC(F)F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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